molecular formula C14H17N3OS B15053081 N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide

N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B15053081
M. Wt: 275.37 g/mol
InChI Key: YJMCFBMMWZEXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are often used in medicinal chemistry due to their ability to mimic the properties of natural nucleotides . This compound, in particular, has a unique structure that combines a cyclopentyl group with a mercapto-substituted benzimidazole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide typically involves the reaction of cyclopentylamine with 2-mercapto-1H-benzo[d]imidazole-1-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours, followed by purification using column chromatography .

Chemical Reactions Analysis

N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with various molecular targets. The mercapto group can form strong bonds with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the benzimidazole moiety can interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide can be compared with other benzimidazole derivatives such as:

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

N-cyclopentyl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)acetamide

InChI

InChI=1S/C14H17N3OS/c18-13(15-10-5-1-2-6-10)9-17-12-8-4-3-7-11(12)16-14(17)19/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,18)(H,16,19)

InChI Key

YJMCFBMMWZEXPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.